molecular formula C7H12ClN3O3S B13213144 2-(3-Ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethane-1-sulfonyl chloride

2-(3-Ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethane-1-sulfonyl chloride

Cat. No.: B13213144
M. Wt: 253.71 g/mol
InChI Key: GUQLWXOMDONBFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethane-1-sulfonyl chloride is a chemical compound with a complex structure that includes a triazole ring, an ethyl group, a methyl group, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethane-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethane-1-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which 2-(3-Ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethane-1-sulfonyl chloride exerts its effects involves the sulfonylation of target molecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to the formation of covalent bonds. This modification can alter the activity, stability, or localization of the target molecules, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl)benzenesulfonamide: Similar structure but with a pyrroline ring instead of a triazole ring.

    Ethyl (RS)-2-chloro-3-(2-chloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propionate: Contains a triazole ring but with different substituents and functional groups.

Uniqueness

2-(3-Ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethane-1-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a triazole ring and a sulfonyl chloride group allows for versatile chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C7H12ClN3O3S

Molecular Weight

253.71 g/mol

IUPAC Name

2-(3-ethyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)ethanesulfonyl chloride

InChI

InChI=1S/C7H12ClN3O3S/c1-3-6-9-11(7(12)10(6)2)4-5-15(8,13)14/h3-5H2,1-2H3

InChI Key

GUQLWXOMDONBFO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=O)N1C)CCS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.